8-Fluoro-6-iodoquinolin-3-amine
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Overview
Description
8-Fluoro-6-iodoquinolin-3-amine is a heterocyclic aromatic compound with the molecular formula C₉H₆FIN₂. It is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of both fluorine and iodine atoms in its structure makes it a unique compound with potential for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-6-iodoquinolin-3-amine typically involves the introduction of fluorine and iodine atoms into the quinoline ring. One common method is the nucleophilic substitution of a fluorine atom followed by iodination. The reaction conditions often involve the use of strong bases and halogenating agents .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including cyclization and halogenation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-6-iodoquinolin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and various halogenating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
8-Fluoro-6-iodoquinolin-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antibacterial and antiviral activities.
Medicine: It is explored for its potential use in developing new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials, including liquid crystals and dyes
Mechanism of Action
The mechanism of action of 8-Fluoro-6-iodoquinolin-3-amine involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound is believed to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The presence of fluorine and iodine atoms enhances its ability to penetrate cell membranes and interact with target enzymes .
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinoline: Known for its antibacterial properties.
8-Iodoquinoline: Studied for its potential antiviral activities.
6,8-Difluoroquinoline: Exhibits a broad spectrum of biological activities.
Uniqueness
8-Fluoro-6-iodoquinolin-3-amine is unique due to the simultaneous presence of both fluorine and iodine atoms, which enhances its reactivity and potential for diverse applications. This dual substitution pattern is less common and provides unique chemical and biological properties .
Properties
Molecular Formula |
C9H6FIN2 |
---|---|
Molecular Weight |
288.06 g/mol |
IUPAC Name |
8-fluoro-6-iodoquinolin-3-amine |
InChI |
InChI=1S/C9H6FIN2/c10-8-3-6(11)1-5-2-7(12)4-13-9(5)8/h1-4H,12H2 |
InChI Key |
FKUYWBXHVWJUEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1I)F)N |
Origin of Product |
United States |
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